molecular formula C34H34N6 B12169728 2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole CAS No. 1132709-46-6

2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole

Cat. No.: B12169728
CAS No.: 1132709-46-6
M. Wt: 526.7 g/mol
InChI Key: LSPMWFUTMYCCNB-UHFFFAOYSA-N
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Description

2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes indole and pyridine moieties connected through a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then coupled with pyridine and piperazine moieties through various condensation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as methanesulfonic acid, and solvents like methanol to facilitate the reactions . The final product is purified through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole is unique due to its combination of indole, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .

Properties

CAS No.

1132709-46-6

Molecular Formula

C34H34N6

Molecular Weight

526.7 g/mol

IUPAC Name

2-methyl-3-[[4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperazin-1-yl]-pyridin-2-ylmethyl]-3H-indole

InChI

InChI=1S/C34H34N6/c1-23-31(25-11-3-5-13-27(25)37-23)33(29-15-7-9-17-35-29)39-19-21-40(22-20-39)34(30-16-8-10-18-36-30)32-24(2)38-28-14-6-4-12-26(28)32/h3-18,31,33-34,38H,19-22H2,1-2H3

InChI Key

LSPMWFUTMYCCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C1C(C3=CC=CC=N3)N4CCN(CC4)C(C5=CC=CC=N5)C6=C(NC7=CC=CC=C76)C

Origin of Product

United States

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